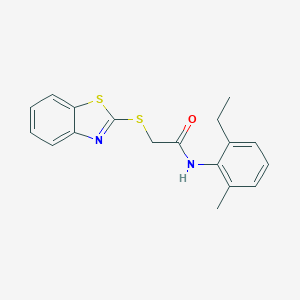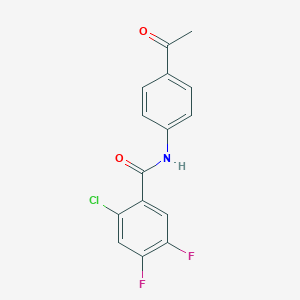![molecular formula C14H16O4 B300337 5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione](/img/structure/B300337.png)
5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione is a complex organic compound characterized by its unique structure, which includes multiple fused rings and several methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions and the introduction of methyl groups through alkylation processes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize efficiency and yield while minimizing costs and waste. Industrial production may also involve continuous flow processes and the use of advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of 3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene derivatives: These compounds share a similar fused ring structure and can exhibit comparable chemical properties and reactivity.
Cyclobutane derivatives: These compounds also contain a cyclobutane ring and can undergo similar types of chemical reactions.
Uniqueness
3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3’,2’:3,4]cyclobuta[1,2-b]pyran-2,7-dione is unique due to its specific arrangement of fused rings and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C14H16O4 |
|---|---|
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
5,7,8,10-tetramethyl-3,12-dioxatricyclo[6.4.0.02,7]dodeca-5,9-diene-4,11-dione |
InChI |
InChI=1S/C14H16O4/c1-7-5-13(3)9(17-11(7)15)10-14(13,4)6-8(2)12(16)18-10/h5-6,9-10H,1-4H3 |
Clave InChI |
SGWBVFIDGOMQAI-UHFFFAOYSA-N |
SMILES |
CC1=CC2(C(C3C2(C=C(C(=O)O3)C)C)OC1=O)C |
SMILES canónico |
CC1=CC2(C(C3C2(C=C(C(=O)O3)C)C)OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)





![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B300267.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300269.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide](/img/structure/B300271.png)



![Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B300285.png)
